![molecular formula C25H30N4O2 B3004158 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one CAS No. 1775360-23-0](/img/structure/B3004158.png)
5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
- NMR Spectroscopy :
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Research has shown that compounds related to 5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one, such as certain 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones, have potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds demonstrated high binding affinity for alpha 1-adrenoceptors and showed significant antihypertensive activity in vivo (Chern et al., 1993).
H1-Antihistaminic Agents
Novel quinazolin-4-(3H)-ones, including derivatives similar to the targeted compound, have been identified as effective H1-antihistaminic agents. In vivo tests on guinea pigs revealed that these compounds protected against histamine-induced bronchospasm. Notably, some derivatives, such as 2-(3-(4-methylpiperazin-1-yl) propylthio)-3-(phenyl) quinazolin-4(3H)-one, emerged as leading molecules for further development in this class of antihistamines (Alagarsamy & Parthiban, 2014).
Antihypertensive Heterocycles
Research has also explored the synthesis of related compounds for potential antihypertensive applications. However, preliminary pharmacological evaluations indicated that some of these synthesized compounds lacked antihypertensive activity (Shiau et al., 1990).
Anticonvulsant Activity
A series of quinazolinone derivatives have been synthesized and evaluated for anticonvulsant activity. These studies are significant for understanding the broader applications of quinazolinone compounds in neurological disorders (Noureldin et al., 2017).
Molecular Docking and Antimicrobial Activity
Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines, a related class of compounds, have shown potential antimicrobial activity. This research underscores the broader implications of quinazolinone derivatives in combating microbial infections (Antypenko et al., 2022).
Mechanism of Action
- Acetylcholinesterase Inhibition : Given the phenylpiperazine moiety, it might interact with acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer’s disease. Compound 6g (a related derivative) demonstrated moderate AChE inhibitory activity .
- Mixed-Type Inhibition : Kinetic studies suggest that compound 6g acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .
properties
IUPAC Name |
5-methyl-3-(4-phenylpiperazine-1-carbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-26-22-18-19(11-12-21(22)25(31)29-13-7-3-6-10-23(26)29)24(30)28-16-14-27(15-17-28)20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,23H,3,6-7,10,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCOUOIPFNGOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.